molecular formula C13H24Cl2N2 B1672563 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride CAS No. 83843-39-4

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride

Cat. No.: B1672563
CAS No.: 83843-39-4
M. Wt: 279.2 g/mol
InChI Key: OILXHOMZZDEACA-UHFFFAOYSA-N
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Description

GYKI-23107 is an antiarrhythmic agent with local anaesthetic activity. GYKI-23107 was effective against chemically (aconitine and ouabain) induced arrhythmias after both parenteral and oral administration. GYKI-23107 and mexiletine produced similar elevation of the fibrillation threshold in anaesthetized cats. After oral pretreatment, GYKI-23107 showed protective effects against coronary ligation-induced arrhythmia in conscious rats. The circulatory side-effects of GYKI-23107 in anaesthetized and conscious dogs and cats were milder then those of mexiletine.

Properties

CAS No.

83843-39-4

Molecular Formula

C13H24Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C13H22N2.2ClH/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5;;/h6-8,12,14H,9H2,1-5H3;2*1H

InChI Key

OILXHOMZZDEACA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI-23107;  GYKI 23107;  GYKI23107;  GYKI-23,107;  GYKI 23,107;  GYKI23,107;  GYKI-23107 HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
Reactant of Route 6
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1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride

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